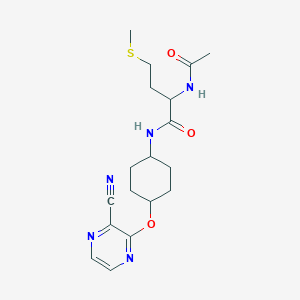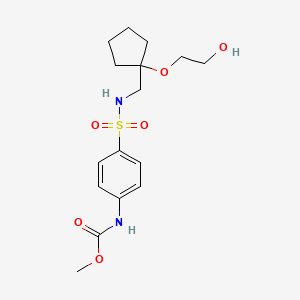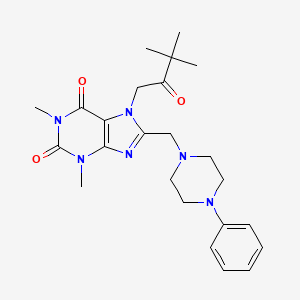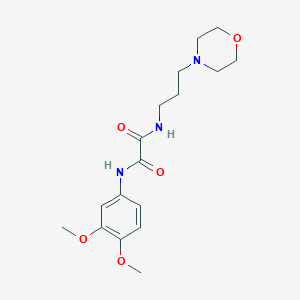
2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features multiple functional groups, including an acetamido group, a cyanopyrazinyl ether, a cyclohexyl ring, and a methylthio group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide typically involves multiple steps, starting from readily available precursors. A general synthetic route may include:
Formation of the Cyanopyrazinyl Ether: This step involves the reaction of a pyrazine derivative with a suitable cyanating agent under controlled conditions to introduce the cyano group.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized through a series of reactions, including halogenation and subsequent nucleophilic substitution to introduce the ether linkage with the cyanopyrazinyl group.
Acetamido Group Introduction: The acetamido group is introduced via acylation of an amine precursor using acetic anhydride or acetyl chloride.
Methylthio Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines: From reduction of the cyano group.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes. Its reactivity and functional diversity make it suitable for applications in polymer science, coatings, and adhesives.
作用机制
The mechanism of action of 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The acetamido group could facilitate binding through hydrogen bonding, while the cyanopyrazinyl ether and methylthio groups might interact with hydrophobic pockets or participate in electronic interactions.
相似化合物的比较
Similar Compounds
2-acetamido-N-((1r,4r)-4-((3-cyanopyridin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide: Similar structure with a pyridine ring instead of a pyrazine ring.
2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(ethylthio)butanamide: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness
The uniqueness of 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanopyrazinyl ether and the methylthio group, in particular, may result in unique reactivity and interaction profiles compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-acetamido-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-methylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-12(24)22-15(7-10-27-2)17(25)23-13-3-5-14(6-4-13)26-18-16(11-19)20-8-9-21-18/h8-9,13-15H,3-7,10H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJIOTKTJBATMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2827855.png)

![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2827857.png)
![Diethyl 3-methyl-5-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2827861.png)



![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride](/img/structure/B2827867.png)
![N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2827868.png)
![N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)
![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)


